molecular formula C17H19N5O4S2 B3008488 Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate CAS No. 872998-38-4

Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate

Cat. No.: B3008488
CAS No.: 872998-38-4
M. Wt: 421.49
InChI Key: QNGPJSWPLNQIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • Position 3: A 2-[(4-methylphenyl)sulfonylamino]ethyl group, introducing a sulfonamide moiety known for enhancing binding affinity in medicinal chemistry .
  • Position 6: A methyl thioacetate group, contributing to solubility and metabolic stability .

Properties

IUPAC Name

methyl 2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S2/c1-12-3-5-13(6-4-12)28(24,25)18-10-9-15-20-19-14-7-8-16(21-22(14)15)27-11-17(23)26-2/h3-8,18H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGPJSWPLNQIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The compound is characterized by a triazolo[4,3-b]pyridazine core, which is known for its ability to interact with various biological targets. The presence of the sulfonamide group and the thioacetate moiety further enhances its potential for diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the triazolo[4,3-b]pyridazine scaffold exhibit significant biological activities, including:

  • Anticancer Activity : Several derivatives have shown promise as inhibitors of cancer cell proliferation.
  • Antimicrobial Properties : The compound may exhibit activity against various bacterial and fungal strains.
  • Enzyme Inhibition : Interactions with specific enzymes can lead to modulation of critical biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[4,3-b]pyridazine derivatives. For instance, a related compound demonstrated strong cytotoxic effects against multiple cancer cell lines:

CompoundTargetIC50 (µM)Mechanism
4gc-Met0.163 ± 0.01Inhibition of cell proliferation
4aPim-10.283 ± 0.01Induction of apoptosis

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents targeting c-Met and Pim-1 pathways .

Antimicrobial Activity

The antimicrobial properties of triazolo[4,3-b]pyridazine derivatives have also been investigated. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Candida albicans15.62 µg/mL
Escherichia coliNot specified

These results indicate that derivatives of the compound may have broad-spectrum antimicrobial activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may function by:

  • Inhibiting specific enzymes involved in cancer cell signaling pathways.
  • Modulating receptor activities , which can influence cellular responses.
  • Inducing apoptosis in cancer cells through caspase activation .

Case Studies and Research Findings

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various triazolo[4,3-b]pyridazine derivatives on cancer cell lines using an MTT assay. The results indicated that several compounds had significant antiproliferative effects with IC50 values in the low micromolar range.
  • Enzyme Interaction Study : Another research focused on the interaction of these compounds with bromodomain proteins (BRD4), which are implicated in cancer progression. The study reported micromolar IC50 values for selected inhibitors derived from the triazolo[4,3-b]pyridazine scaffold .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of triazolo-pyridazine compounds have demonstrated significant inhibitory effects on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Research indicates that certain derivatives exhibit low IC50 values, suggesting potent anticancer activity. For example, a related compound showed an IC50 of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating its potential as a c-Met kinase inhibitor, which is crucial for tumor growth and metastasis .

Synthesis and Characterization

The synthesis of methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate involves multi-step chemical reactions that include the formation of thioether bonds and the introduction of sulfonamide groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are utilized to confirm the structure and purity of the synthesized compounds .

Other Biological Activities

Beyond anticancer applications, compounds with similar structural frameworks have been investigated for other biological activities, including antimicrobial and antioxidant properties. The presence of the triazole ring is often linked to enhanced biological activity due to its ability to form hydrogen bonds and interact with various biological targets .

Case Studies and Research Findings

Several case studies have documented the efficacy of triazolo-pyridazine derivatives in preclinical models:

  • Case Study 1 : A derivative was evaluated for its ability to inhibit c-Met kinase activity in vitro, showing significant inhibition at nanomolar concentrations .
  • Case Study 2 : Another study focused on a series of synthesized triazolo derivatives that were screened against multiple cancer cell lines, revealing a range of cytotoxic effects correlated with structural modifications .

Data Table: Summary of Biological Activities

Compound NameCell Line TestedIC50 (μM)Activity Type
Compound 22iA5490.83Anticancer
Compound 22iMCF-70.15Anticancer
Compound XHeLa2.85Anticancer
Compound YVariousVariesAntimicrobial

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with its closest analogs based on substituent variations and available

Compound Name Substituent (Position 6) Substituent (Position 3) Molecular Formula Molecular Weight Water Solubility (pH 7.4) Key References
Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate Methyl thioacetate 2-[(4-methylphenyl)sulfonylamino]ethyl C₁₉H₂₁N₅O₄S₂ 447.53 (calc.) Not reported Synthesized via methods in
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6) Sulfanyl acetamide 4-Methylphenyl C₁₅H₁₄N₆OS 342.38 Not reported
2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 894055-80-2) Sulfanyl acetamide 4-Fluorophenyl C₁₃H₁₀FN₅OS 303.32 27.9 µg/mL
3-(4-Methylsulfinylphenyl)-N-(4-methylsulfonylphenyl)imidazo[1,2-b]pyridazin-6-amine (Compound 39) Imidazo[1,2-b]pyridazine core 4-Methylsulfinylphenyl and 4-methylsulfonylphenyl C₂₀H₁₉N₅O₃S₂ 441.53 Not reported
Key Observations:

Functional Group Impact: Replacement of the methyl thioacetate (target compound) with a sulfanyl acetamide (CAS 877634-23-6) reduces molecular weight but may decrease lipophilicity due to the polar amide group . Fluorine substitution at the phenyl ring (CAS 894055-80-2) enhances solubility (27.9 µg/mL) compared to non-fluorinated analogs, likely due to increased polarity .

Sulfonamide vs. Sulfonyl/Sulfinyl Groups :

  • The target compound’s sulfonamide ethyl chain at position 3 contrasts with the sulfonyl/sulfinyl groups in imidazopyridazines (e.g., Compound 39). Sulfonamides generally exhibit better metabolic stability than sulfones, which may influence pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.